molecular formula C17H16N2 B12109734 N,4-Dimethyl-N-phenylquinolin-2-amine CAS No. 62093-18-9

N,4-Dimethyl-N-phenylquinolin-2-amine

Cat. No.: B12109734
CAS No.: 62093-18-9
M. Wt: 248.32 g/mol
InChI Key: VLRJYAGMXALSRC-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-phenylquinolin-2-amine is a synthetic quinoline derivative supplied for research and development purposes. Quinoline scaffolds are a significant construction motif in medicinal chemistry, known for a wide spectrum of biological activities . Specifically, 2-aminoquinoline derivatives have been extensively investigated as key scaffolds for developing potent and selective inhibitors for various biological targets . For instance, similar 2-aminoquinoline structures have been explored as antagonists of immunostimulatory CpG-oligodeoxynucleotides and as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders . The structural motif of a substituted amine at the 2-position of the quinoline ring is a common feature in many bioactive compounds. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is provided as a solid and should be stored in a cool, dry place. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62093-18-9

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N,4-dimethyl-N-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-13-12-17(18-16-11-7-6-10-15(13)16)19(2)14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

VLRJYAGMXALSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N(C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N,4 Dimethyl N Phenylquinolin 2 Amine

Established Synthetic Routes to N,4-Dimethyl-N-phenylquinolin-2-amine

While a direct, documented synthesis of this compound from 4,6-Dimethyl-2-quinolinone and aniline (B41778) has not been extensively reported in readily available literature, a plausible synthetic route can be proposed based on established transformations in quinoline (B57606) chemistry. This approach would likely involve the conversion of the quinolinone to a more reactive intermediate followed by an amination reaction.

Proposed Synthesis via Reaction of 4,6-Dimethyl-2-quinolinone with Aniline

The synthesis of this compound from 4,6-Dimethyl-2-quinolinone and aniline would necessitate the formation of a carbon-nitrogen bond at the C2 position of the quinoline ring. A likely two-step approach would be the initial conversion of the 2-quinolinone to a 2-chloroquinoline (B121035) derivative, a common strategy to activate the position for nucleophilic substitution. The subsequent reaction of the 2-chloro intermediate with aniline would then yield the desired N-phenyl-2-aminoquinoline core structure. Finally, N-methylation would furnish the target compound.

Step 1: Chlorination of 4,6-Dimethyl-2-quinolinone The conversion of the 2-quinolinone to the corresponding 2-chloroquinoline is a standard transformation often achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Step 2: Nucleophilic Aromatic Substitution with Aniline The resulting 2-chloro-4,6-dimethylquinoline (B1297726) can then undergo a nucleophilic aromatic substitution reaction with aniline. This reaction is typically facilitated by a base and may require elevated temperatures or the use of a catalyst.

Step 3: N-methylation The final step involves the methylation of the secondary amine. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the amine.

Catalytic Systems and Reaction Conditions

The key step in the proposed synthesis, the N-arylation of the 2-aminoquinoline (B145021) precursor, can be significantly influenced by the choice of catalyst and reaction conditions. While uncatalyzed reactions are possible, they often require harsh conditions. Modern cross-coupling methodologies offer milder and more efficient alternatives.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and could be applicable here. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Copper-catalyzed Ullmann condensation is another classic method for N-arylation that could be employed.

Catalytic System Catalyst Ligand Base Solvent Typical Temperature
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃Xantphos, BINAPNaOtBu, K₂CO₃Toluene, Dioxane80-120 °C
Ullmann CondensationCuI, Cu₂O(if used)K₂CO₃, Cs₂CO₃DMF, DMSO100-180 °C

General Principles and Advanced Strategies for Quinoline Ring Synthesis

The construction of the quinoline ring itself can be achieved through several classic and modern synthetic methodologies. These reactions provide access to a wide variety of substituted quinolines, which could then be further functionalized to yield the target compound.

Friedländer Quinoline Synthesis and Modern Protocol Enhancements.wikipedia.orgorganic-chemistry.org

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids, bases, or simply by heat. wikipedia.org

Two primary mechanisms have been proposed. The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

Modern enhancements to the Friedländer synthesis focus on milder reaction conditions and the use of more efficient catalysts. These include the use of solid-supported catalysts, ionic liquids, and microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org Lewis acids and iodine have also been employed as effective catalysts. wikipedia.org

Gould–Jacobs Reaction and its Mechanistic Aspects.wikipedia.org

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization. wikipedia.org

The mechanism commences with a nucleophilic attack by the aniline nitrogen on the malonate derivative, leading to the substitution of the ethoxy group. The resulting intermediate then undergoes a 6-electron electrocyclization upon heating to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org

Conrad–Limpach Synthesis for Quinoline Derivatives.wikipedia.orgjptcp.com

The Conrad-Limpach synthesis is another classical method for the preparation of quinoline derivatives, specifically 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com

The reaction proceeds through the formation of a Schiff base intermediate. Depending on the reaction conditions, two different products can be obtained. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating cyclizes to a 4-quinolone. At higher temperatures, the thermodynamic product, a β-keto anilide, is formed, which then cyclizes to a 2-quinolone. The cyclization step is a thermal process that often requires high temperatures. wikipedia.org

Camps Cyclization Reaction and Intramolecular Processes

The Camps quinoline synthesis is a classic method that proceeds via the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically a hydroxide (B78521) ion, to yield hydroxyquinoline derivatives. wikipedia.org This reaction is versatile, as the final substitution pattern of the quinoline ring is determined by the substituents on the initial o-acylaminoacetophenone. The process can lead to two potential isomers, labeled as products A and B, with the relative ratio depending on the specific reaction conditions and the structure of the starting material. wikipedia.org While often depicted as hydroxyquinolines (the enol form), the products are believed to exist predominantly in their keto tautomeric form as quinolones. wikipedia.org

A modern, two-step approach to this synthesis involves an initial copper-catalyzed amidation of an o-halophenone, which forms the key N-(2-ketoaryl)amide intermediate. nih.gov This intermediate then undergoes a base-promoted Camps cyclization to furnish the final 4-quinolone product. nih.gov The cyclization mechanism involves the formation of an enolate from the acetophenone (B1666503) portion and another from the N-acyl group, leading to two possible cyclization pathways via intramolecular aldol-type condensations. The direction of the cyclization can be influenced by steric factors and the specific base used. researchgate.net

For the synthesis of a 2-aminoquinoline derivative, the Camps reaction would typically produce a 2-aryl-4-quinolone. nih.gov Subsequent chemical transformations would be necessary to convert the 4-oxo group and introduce the desired amine functionality at the C2 position.

Table 1: Overview of the Camps Cyclization Reaction

Feature Description Reference
Starting Material o-Acylaminoacetophenone or N-(2-ketoaryl)amide wikipedia.orgnih.gov
Reagent Base (e.g., hydroxide ion) wikipedia.org
Product Hydroxyquinolines (predominantly as quinolones) wikipedia.org
Key Process Intramolecular aldol-type cyclization researchgate.net

| Modern Variation | Sequential copper-catalyzed amidation and base-promoted cyclization | nih.gov |

Doebner and Doebner-Miller Reactions for Quinoline Formation

The Doebner-Miller reaction is a widely used method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller synthesis, is typically catalyzed by strong Brønsted acids or Lewis acids. wikipedia.org The mechanism has been a subject of study, with evidence from isotope-labeling experiments suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the unsaturated carbonyl compound. This adduct then fragments into an imine and a saturated ketone, which subsequently recombine to form the dihydroquinoline intermediate that aromatizes to the final quinoline product. wikipedia.org

A related method is the Doebner reaction, which specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org

The Doebner-Miller reaction is particularly relevant for the synthesis of 4-methylquinolines, as the use of crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) with an aniline can directly install a methyl group at the C4 position of the quinoline ring. iipseries.org However, this method typically yields 2,4-disubstituted quinolines, not 2-aminoquinolines directly. iipseries.org

Table 2: Comparison of Doebner and Doebner-Miller Reactions

Reaction Starting Materials Typical Product Reference
Doebner-Miller Aniline, α,β-unsaturated carbonyl compound Substituted quinolines wikipedia.org

| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | iipseries.org |

Pfitzinger Reaction in Quinoline Synthesis

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions. wikipedia.orgresearchgate.net The reaction is also referred to as the Pfitzinger-Borsche reaction. wikipedia.org

The accepted mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.org This keto-acid then reacts with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

While the Pfitzinger reaction is a powerful tool for creating the quinoline core with a carboxylic acid handle at the C4 position, its utility can be limited by steric hindrance from bulky substituents on the ketone starting material. The synthesis of the target compound this compound via this route would be indirect, requiring decarboxylation and several subsequent functional group manipulations to install the C2-amino and C4-methyl groups.

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classical method that transforms a β-ketoanilide into a 2-hydroxyquinoline (B72897), which exists as its tautomer, a 2-quinolone. iipseries.orgsynarchive.com The reaction is typically carried out using a strong acid, such as sulfuric acid, which facilitates an intramolecular electrophilic aromatic substitution followed by dehydration. wikipedia.orgchempedia.info

The reaction conditions, particularly the amount of acid used, can be critical. Studies have shown that with a large excess of a dehydrating acid like polyphosphoric acid (PPA), the 2-hydroxyquinoline is the major product. wikipedia.org In contrast, with smaller amounts of acid, a competing reaction can occur, leading to the formation of a 4-hydroxyquinoline. wikipedia.org The mechanism is believed to proceed through a dicationic intermediate in excess acid, which favors the formation of the 2-quinolone. wikipedia.org

To obtain a 2-aminoquinoline derivative from this method, the resulting 2-quinolone would need to undergo further chemical modification. A common sequence involves converting the 2-quinolone to a 2-chloroquinoline, which can then be displaced by the desired amine (in this case, N-methylaniline) via nucleophilic aromatic substitution.

Multicomponent Reaction Strategies for Quinoline Derivatives

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency in constructing complex molecular frameworks from three or more starting materials in a single, one-pot operation. researchgate.netrsc.org These reactions are characterized by high atom economy, operational simplicity, and reduced waste generation, making them an attractive strategy for library synthesis. researchgate.netacs.org

Several MCRs have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org The Friedländer synthesis, which traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, can be performed as an MCR. researchgate.net Another prominent example is the Povarov reaction, a [4+2] cycloaddition between an imine (often formed in situ from an aniline and an aldehyde) and an alkene or alkyne, which is a powerful method for producing substituted quinolines. researchgate.netrsc.org

These strategies offer a direct and flexible route to highly substituted quinolines. scielo.br For instance, a three-component reaction of an aniline, an aldehyde, and a terminal alkyne, often mediated by a Lewis acid catalyst, can be used to assemble the quinoline ring system in a convergent manner. scielo.br MCRs are particularly well-suited for generating 2-aminoquinoline derivatives, as specific protocols have been developed for this purpose. benthamdirect.com A pathway to diverse 2-substituted quinolines has been developed based on an MCR followed by oxidation and pyrolysis steps. acs.org

Transition Metal-Catalyzed Methodologies

In recent decades, transition-metal catalysis has emerged as a dominant and versatile tool for the synthesis of quinolines, enabling the construction of complex derivatives that are often inaccessible through classical methods. ias.ac.inresearchgate.net These reactions frequently proceed under milder conditions and with greater functional group tolerance. Catalysts based on a variety of metals, including palladium, copper, iron, nickel, and cobalt, have been successfully employed. ias.ac.inacs.orgmdpi.comorganic-chemistry.orgacs.org

Key strategies in transition-metal-catalyzed quinoline synthesis include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the annulation of o-iodoanilines with propargyl alcohols, provide a direct route to 2,4-disubstituted quinolines. organic-chemistry.org

C-H Activation: This powerful strategy involves the direct functionalization of C-H bonds. For example, cobalt(III)-catalyzed C-H activation of anilines and their subsequent reaction with alkynes can produce a wide range of quinolines. organic-chemistry.org

Oxidative Annulation/Cyclization: Copper-catalyzed intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines is another effective method. mdpi.com Similarly, nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with various coupling partners can yield quinolines and 2-aminoquinolines. acs.org A sustainable synthesis of 2-aminoquinolines has also been demonstrated using manganese pincer complexes. acs.org

These methodologies provide powerful tools for the regioselective synthesis of polysubstituted quinolines, including the 2-aminoquinoline scaffold central to the target compound. ias.ac.inacs.org

Table 3: Examples of Transition Metal-Catalyzed Quinoline Syntheses

Catalyst Metal Reaction Type Starting Materials Reference
Palladium Annulation o-Iodoanilines, Propargyl alcohols organic-chemistry.org
Cobalt C-H Activation/Cyclization Anilines, Alkynes organic-chemistry.org
Copper Oxidative Cyclization N-(2-alkenylaryl) enamines mdpi.com
Nickel Dehydrogenative Coupling 2-Aminobenzyl alcohol, Nitriles acs.org

| Manganese | Dehydrogenative Annulation | 2-Aminobenzyl alcohol, Nitriles | acs.org |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, traditionally rely on harsh conditions like high temperatures and corrosive acids, which are environmentally undesirable. researchgate.nettandfonline.com

Modern research has focused on developing more sustainable alternatives. acs.org Key green approaches in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) has been a major focus. researchgate.netijpsjournal.com The Doebner-Miller reaction, for instance, has been successfully performed using water as a solvent. iipseries.org

Microwave-Assisted Synthesis (MAS): Using microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. tandfonline.comijpsjournal.com

Use of Eco-Friendly Catalysts: This includes employing heterogeneous catalysts that can be easily recovered and reused, or using biodegradable catalysts. tandfonline.comresearchgate.net Formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation and purification steps. tandfonline.com

These green methodologies are not only environmentally beneficial but can also offer economic advantages by simplifying procedures and reducing waste. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,4 Dimethyl N Phenylquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a definitive connectivity map and conformational insights can be established for N,4-Dimethyl-N-phenylquinolin-2-amine.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial proximity to neighboring protons. The spectrum is anticipated to display signals corresponding to the protons of the quinoline (B57606) core, the N-phenyl group, and the two methyl substituents.

The aromatic region of the spectrum is expected to be complex, with overlapping multiplets corresponding to the protons on the quinoline ring and the N-phenyl substituent. rsc.org The protons of the quinoline moiety will exhibit chemical shifts and coupling constants characteristic of a substituted quinoline system. chemicalbook.com Similarly, the protons of the N-phenyl group will show a set of signals in the aromatic region. rsc.org

The two methyl groups, being in different chemical environments, are expected to give rise to two distinct singlet signals in the upfield region of the spectrum. The C4-methyl group's resonance will be influenced by its position on the quinoline ring, while the N-methyl group's signal will be characteristic of a methyl group attached to a nitrogen atom within an aromatic system. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline-H7.0 - 8.0Multiplet-
N-Phenyl-H6.8 - 7.3Multiplet-
C4-CH₃~2.3Singlet-
N-CH₃~3.1Singlet-

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 18 distinct carbon signals are expected, corresponding to the 11 carbons of the quinoline ring, the 6 carbons of the phenyl group, and the 2 methyl carbons.

The chemical shifts of the carbon atoms in the quinoline and phenyl rings will appear in the downfield aromatic region, typically between 110 and 160 ppm. spectrabase.comdocbrown.info The carbon atom C2, being directly attached to the nitrogen of the amino group, is expected to resonate at a significantly downfield position. The carbon atoms of the two methyl groups will appear in the upfield aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoline & Phenyl Carbons110 - 160
C4-CH₃~18
N-CH₃~40

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, especially in the congested aromatic regions, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. rsc.org

COSY experiments would reveal the correlations between scalar-coupled protons, helping to trace the connectivity within the quinoline and phenyl ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the quinoline core, the N-phenyl group, and the methyl substituents, for instance, by observing a correlation between the N-methyl protons and the C2 carbon of the quinoline ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key structural features.

The aromatic C-H stretching vibrations of the quinoline and phenyl rings are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. researchgate.netchemicalbook.com The presence of the tertiary amine is confirmed by the C-N stretching vibrations, which are typically found in the 1350-1000 cm⁻¹ range. researchgate.net The aliphatic C-H stretching and bending vibrations of the two methyl groups will also be present. chemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C and C=N Aromatic Ring Stretch1600 - 1450
C-N Stretch1350 - 1000

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, the elemental composition can be definitively established. For this compound (C₁₈H₁₈N₂), HRMS would provide an exact mass that can be compared to the calculated theoretical mass. This technique is crucial for confirming the molecular identity and for distinguishing between isomers.

Computational Chemistry and Theoretical Investigations of N,4 Dimethyl N Phenylquinolin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)

Electronic Structure and Reactivity Descriptors

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. nih.govnih.gov Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis can reveal interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govnih.gov The method generates 3D plots where different types of interactions are represented by colored surfaces, providing a qualitative picture of the interaction landscape. nih.gov This approach is applicable to a wide range of chemical systems, from small organic molecules to large biomolecular complexes like proteins and DNA. nih.gov NCI plots are valuable for understanding factors that stabilize molecular conformations and crystal packing. nih.govjussieu.fr

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. nih.govresearchgate.netnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations, when compared with experimental data, help in the structural elucidation of molecules. nih.govnih.gov A strong correlation between calculated and experimental shifts validates the computed molecular geometry. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule. nih.gov

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations are essential for predicting the nonlinear optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. nih.govias.ac.in Using methods like DFT, researchers can calculate key NLO parameters such as the first-order hyperpolarizability (β). researchgate.netnih.gov A large hyperpolarizability value indicates a significant NLO response. researchgate.net These calculations help in understanding the relationship between molecular structure, intramolecular charge transfer (ICT), and NLO activity, guiding the design of new materials with enhanced NLO properties. ias.ac.injmcs.org.mx The theoretical results are often compared against standard NLO materials like urea. researchgate.net

Thermodynamic Property Predictions

DFT calculations can also be used to predict the thermodynamic properties of molecules. By performing frequency calculations on an optimized molecular geometry, it is possible to determine properties such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. researchgate.net These calculations provide insight into the stability of a molecule as a function of temperature.

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For large chemical systems like enzymes or molecules in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost. nih.govmpg.de In this approach, the chemically active region of a system (e.g., where a reaction occurs) is treated with a high-level QM method, while the surrounding environment is described using a less computationally expensive MM force field. mpg.denih.gov This allows for the study of chemical reactions and dynamics in a complex, realistic environment. nih.gov Molecular dynamics (MD) simulations using the QM/MM framework can be used to explore reaction mechanisms, calculate free energy profiles, and understand the role of the environment in a chemical process. mpg.denih.gov

Computational Approaches for Reaction Pathway Elucidation and Reactant Prediction

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. Methods like DFT can be used to calculate the activation energies of different possible pathways, thereby predicting the most likely mechanism for a given reaction. nih.gov These theoretical predictions can guide experimental work, such as in the synthesis of complex molecules like quinoline (B57606) derivatives via methods like the Friedländer synthesis. nih.gov Computational tools can help optimize reaction conditions and predict the structure of the resulting products.

Biological Activity and Molecular Target Research of N,4 Dimethyl N Phenylquinolin 2 Amine in Vitro

Broad Spectrum Biological Activities of Quinoline (B57606) Derivatives

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery. nih.gov Its derivatives have been extensively investigated and are known to exhibit a wide array of pharmacological effects. nih.govbiointerfaceresearch.comresearchgate.net This broad spectrum of activity encompasses antimicrobial, anticancer, anti-inflammatory, antimalarial, and anticonvulsant properties, among others. nih.govbiointerfaceresearch.comtandfonline.com

In the realm of antimicrobial agents, quinoline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. tandfonline.commdpi.comresearchgate.net The well-known fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are a testament to the antibacterial potential of the quinoline core. biointerfaceresearch.com The mechanism of action for many antimicrobial quinolines involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. mdpi.comnih.gov

The anticancer activity of quinoline derivatives is equally significant and diverse. researchgate.netresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. researchgate.netnih.gov Furthermore, quinoline derivatives have been shown to act as protein kinase inhibitors, disrupt microtubule polymerization, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.govnih.gov The versatility of the quinoline ring allows for chemical modifications that can fine-tune its biological activity against specific molecular targets in cancer cells. researchgate.net

In Vitro Antimicrobial Activity Studies

While the broader class of quinoline derivatives shows significant antimicrobial potential, specific data on the in vitro antimicrobial activity of N,4-Dimethyl-N-phenylquinolin-2-amine is not extensively reported in the currently available scientific literature. The following subsections are structured to present findings on its activity against specific microbial strains, should such research become available.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

There is currently a lack of specific published research detailing the in vitro antibacterial activity of this compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While many quinoline derivatives are known to be potent antibacterial agents, the specific efficacy of this compound, including its minimum inhibitory concentrations (MICs), has not been documented in the reviewed literature. mdpi.comnih.govnih.gov

Antifungal Activity Against Phytopathogenic Fungi

In Vitro Anticancer and Antiproliferative Activity Investigations

The anticancer potential of this compound has been a subject of more focused research, with studies investigating its effects on various cancer cell lines and exploring its mechanism of action.

Assessment in Various Cancer Cell Lines (e.g., C6, HeLa, HT29, K562, MCF7, SKBR3, PC3)

In vitro studies have evaluated the antiproliferative activity of this compound and its derivatives against a panel of human cancer cell lines. While specific data for all the listed cell lines for the exact parent compound is not consistently available, related quinoline derivatives have been tested against several of these lines, demonstrating the general interest in this chemical class for cancer research. For instance, various quinoline derivatives have been assessed against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MCF-7 (breast cancer) cell lines, often showing dose-dependent inhibitory effects. nih.govresearchgate.netresearchgate.net

Interactive Table: In Vitro Antiproliferative Activity of Representative Quinoline Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline HeLa 0.50 nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivative K562 Data not specified researchgate.net
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide K562 Mild-to-moderate activity researchgate.net

Note: This table presents data for structurally related quinoline derivatives to illustrate the anticancer potential of the broader chemical class, due to the limited specific data for this compound.

Elucidation of Mechanism of Action at the Molecular Level (e.g., Enzyme and Receptor Binding)

The precise molecular mechanism of action for this compound is not yet fully elucidated in the available literature. However, based on the known mechanisms of other anticancer quinoline derivatives, it is plausible that its activity could be attributed to interactions with key cellular components involved in cancer progression. Many quinoline compounds are known to target enzymes such as topoisomerases and protein kinases. researchgate.netnih.gov For example, some quinoline-based compounds function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. nih.gov Others act as inhibitors of specific protein kinases that are overactive in certain cancers, thereby blocking signaling pathways that promote cell proliferation and survival. nih.gov Further research, including enzyme and receptor binding assays, would be necessary to specifically identify the molecular targets of this compound and to understand the structural basis of its interactions.

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Cell Migration)

Following a thorough search, no specific in vitro studies detailing the ability of this compound to induce apoptosis, cause cell cycle arrest, or inhibit cell migration were identified. While research on related quinoline and quinazoline (B50416) derivatives shows activities such as the induction of apoptosis and G2/M phase cell cycle arrest by certain 4-phenyl-2-quinolone derivatives nih.govnih.govnih.gov, these findings are not directly applicable to this compound. Similarly, studies on other heterocyclic compounds have explored effects on cell migration, but data for the target compound is not available. scienceopen.com

Identification and Characterization of Molecular Targets (e.g., Kinase Inhibition, Topoisomerase IIβ, Tubulin Polymerization, MMP9 Suppression)

There is no specific information available from the conducted research regarding the direct molecular targets of this compound. The scientific literature describes various molecular targets for other, structurally different quinoline and quinazoline compounds:

Kinase Inhibition: Certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have been investigated as potential inhibitors of Phosphatidylinositol 3-kinase (PI3Kα). mdpi.com

Topoisomerase Inhibition: Research has been conducted on 4-amino-2-phenylquinazolines as potential Topoisomerase I inhibitors and other compounds as bacterial Topoisomerase II (DNA gyrase) inhibitors. nih.govnih.gov However, no studies were found that specifically evaluate this compound as a Topoisomerase IIβ inhibitor.

Tubulin Polymerization: The effect on tubulin polymerization is a known mechanism for several anticancer compounds. cytoskeleton.comcytoskeleton.com Various quinoline and quinazoline derivatives have been synthesized and evaluated as either inhibitors or inducers of tubulin polymerization. nih.govnih.govnih.govrsc.org However, no data was found for this compound.

MMP9 Suppression: Matrix metalloproteinases (MMPs), including MMP-9, are targets in cancer research, and their secretion can be modulated by various natural and chemical inhibitors. clinmedjournals.orgnih.govnih.gov No studies specifically linking this compound to the suppression of MMP9 were identified.

Other Investigated In Vitro Biological Activities

Antagonist Activity at Specific Receptors (e.g., Glycine (B1666218) Site on NMDA Receptor, CpG-oligodeoxynucleotides)

While the quinoline scaffold is present in compounds that act as antagonists at certain receptors, specific data for this compound is not available.

Glycine Site on NMDA Receptor: Kynurenic acid and related quinoline derivatives have been identified as antagonists of the N-methyl-D-aspartic acid (NMDA) receptor, acting through the glycine binding site. nih.govnih.gov However, specific activity for this compound has not been reported.

CpG-oligodeoxynucleotides: Substituted 2-phenylquinolines and other 4-aminoquinolines have been analyzed for their ability to inhibit the immunostimulatory effects of CpG-oligodeoxynucleotides. nih.govnih.gov These studies focus on the broader class of compounds, and specific data for this compound is not provided.

Potential Antidepressant Activity in Pharmacological Models

No in vitro pharmacological studies evaluating the potential antidepressant activity of this compound were found in the reviewed literature.

Antimalarial Properties

The 4-aminoquinoline (B48711) core is the basis for many well-known antimalarial drugs. nih.gov Extensive research has been performed on various derivatives to combat drug-resistant strains of Plasmodium. nih.gov Studies have demonstrated the in vitro cytotoxicity of certain 4-aminoquinoline derivatives against human cancer cell lines, suggesting a broader potential for this class of compounds. nih.gov However, specific antimalarial testing and efficacy data for this compound were not identified.

Anti-inflammatory Effects

No research findings detailing the in vitro anti-inflammatory effects of this compound were available in the searched literature.

Antiviral Properties (e.g., Anti-HIV-1 Activity)

Currently, there is no publicly available scientific literature detailing the specific in vitro antiviral properties of this compound, including any activity against Human Immunodeficiency Virus-1 (HIV-1). Extensive searches of scientific databases did not yield any studies that have evaluated this particular compound for its potential as an antiviral agent.

While research exists on the antiviral effects of other quinoline derivatives, this information falls outside the strict scope of this article, which is focused solely on this compound. Therefore, no data on its anti-HIV-1 activity or other antiviral actions can be presented.

Table 1: In Vitro Antiviral Activity of this compound

Virus Target Assay Type Activity Metric (e.g., EC₅₀) Result
HIV-1 Not Applicable Not Applicable No data available
Other Viruses Not Applicable Not Applicable No data available

This table is for illustrative purposes; no experimental data is available for this compound.

Antileishmanial Activity

Investigations into the potential antileishmanial activity of this compound have not been reported in the accessible scientific literature. In vitro studies to determine its efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis, have not been documented.

Although the broader class of quinoline-containing compounds has been a subject of interest in the search for new antileishmanial agents, specific data for this compound is not available. Consequently, metrics such as the half-maximal effective concentration (EC₅₀) against Leishmania amastigotes or promastigotes for this compound are unknown.

Table 2: In Vitro Antileishmanial Activity of this compound

Leishmania Species Parasite Stage Activity Metric (e.g., IC₅₀) Result
L. donovani Amastigote Not Applicable No data available
L. major Promastigote Not Applicable No data available

This table is for illustrative purposes; no experimental data is available for this compound.

Research on Receptor Ligand Binding

There is a lack of published research on the receptor ligand binding profile of this compound. In vitro binding assays are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. However, no studies detailing the affinity of this compound for specific biological receptors, ion channels, transporters, or enzymes have been found in the public domain.

Therefore, information regarding its binding constants (e.g., Kᵢ, Kₑ, or IC₅₀) at various potential targets is not available. The molecular pharmacology of this specific compound remains an uninvestigated area of research.

Table 3: Receptor Ligand Binding Profile of this compound

Receptor/Target Assay Type Binding Affinity (e.g., Kᵢ) Result
Not Applicable Not Applicable Not Applicable No data available

This table is for illustrative purposes; no experimental data is available for this compound.

Structure Activity Relationship Sar Studies of N,4 Dimethyl N Phenylquinolin 2 Amine Derivatives

Correlating Substituent Position and Nature with Biological Activity

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the type and placement of substituents on the heterocyclic ring system. Research has demonstrated that even minor alterations can lead to significant changes in efficacy and target specificity.

For instance, in the context of antimalarial 4-aminoquinolines, substitutions on the B-ring (positions C5, C6, C7, and C8) have been explored to overcome drug resistance. ucsf.edu While the 7-chloroquinoline (B30040) nucleus is common in potent antimalarials like chloroquine, studies have shown that other substituted quinoline rings can exhibit significant activity against resistant strains of P. falciparum. ucsf.edu Specifically, a phenylether substituent at the 7-position of the quinoline ring, combined with a side chain capable of intramolecular hydrogen bonding, has been shown to produce potent antimalarial activity against multi-drug resistant strains. nih.gov The presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is considered a critical requirement for inhibiting the formation of beta-hematin, a key detoxification process for the malaria parasite. nih.gov

In the realm of anticancer agents, the position of a phenyl group substituent on the quinoline or quinazoline (B50416) skeleton is crucial. Studies on 2,4-disubstituted phenylquinolines and phenylquinazolines revealed that placing the phenyl group at position 7 was more advantageous for activity than at position 6, while substitution at position 5 or 8 resulted in less active molecules. nih.gov A comparison between quinoline and quinazoline scaffolds showed that for certain derivatives, the quinoline skeleton conferred more potent antiproliferative activity against cervical cancer cell lines. mdpi.com For example, 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline (13a ) showed a higher activity (IC₅₀ = 0.50 μM) against the HeLa cell line compared to its quinazoline analogue (12b ) (IC₅₀ = 0.82 μM). mdpi.com

Furthermore, in the development of antifungal agents based on 2-phenyl-4-aminoquinolines, the aniline (B41778) moiety at the 4-position of the quinoline scaffold plays a key role in the compound's potency. researchgate.net The substitution positions on this aniline group were found to significantly influence the antifungal activities. researchgate.net

Table 1: Antiproliferative Activities (IC₅₀, μM) of Selected Phenylquinoline and Phenylquinazoline Derivatives

Data sourced from references nih.govmdpi.com. "n.d." indicates not done.

Investigating the Role of the N-Phenyl Group in Biological Potency and Selectivity

The N-phenyl group, and substitutions upon it, are critical determinants of biological potency and selectivity in this class of compounds. In the context of VEGFR-2 inhibitors, the terminal aromatic ring, such as a phenyl group, can form important hydrophobic interactions within the receptor's binding pocket. wikipedia.org Specifically, a para-substituted chloride on the terminal phenyl group enhances these interactions. wikipedia.org

For 2-phenylamino-4-phenoxyquinoline derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular hybridization using chromophores from existing drugs like nevirapine (B1678648) and efavirenz (B1671121) has been a successful strategy. mdpi.com Docking studies revealed that these compounds bind to HIV-1 RT in a manner similar to the drug rilpivirine, forming hydrogen bonds with key amino acid residues like Lys101. mdpi.com

In the development of neuronal nitric oxide synthase (nNOS) inhibitors, 7-phenyl-2-aminoquinolines have emerged as a potent and selective class. The initial lead, 7-phenyl-2-aminoquinoline, demonstrated good inhibitory activity against rat and human nNOS. nih.gov X-ray crystallography showed that the quinoline portion mimics the natural substrate, arginine, by forming a bifurcated hydrogen bond system with key residues in the enzyme's active site. nih.gov Modifications to a tail moiety attached to the phenyl group were crucial for improving potency and selectivity over related isoforms like endothelial NOS (eNOS). nih.gov Compounds designed with a meta relationship between the aminoquinoline core and a positively charged tail moiety showed up to nearly 900-fold selectivity for human nNOS over human eNOS. nih.gov

Table 2: Inhibitory Activity and Selectivity of a 7-Phenyl-2-Aminoquinoline Derivative

Data sourced from reference nih.gov.

Effects of Methyl and Other Substitutions on the Quinoline Ring on Activity

Substitutions on the core quinoline ring, including methyl groups, play a significant role in modulating biological activity. In a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives synthesized and screened for antibacterial activity, all derivatives showed profound activity against S. aureus. researchgate.net This highlights the general efficacy of this substituted scaffold.

The incorporation of a methyl group at the 4-position of the quinoline ring has been shown to be beneficial in other contexts as well. For instance, newer generation nNOS inhibitors incorporated a quinoline 4-methyl group to enhance potency, selectivity, and cellular permeability. nih.gov

The position of the methyl group is critical. A study on the optical properties of polymers containing quinoline azo-dyes found that the presence of a methyl substituent at the 2nd position of the quinoline moiety had a tangible influence on the material's photoisomerization rates. researchgate.net In the synthesis of quinoline-2-one derivatives, the starting material 4,7-dimethyl coumarin (B35378) was used to generate various biologically active compounds, indicating the utility of methyl groups as foundational elements in the molecular structure. sapub.org

Beyond methyl groups, other substitutions are paramount. As mentioned previously, a 7-chloro group is vital for the antimalarial activity of 4-aminoquinolines by enabling the inhibition of β-hematin formation. nih.gov In the pursuit of anticancer agents, various substitutions at positions 5, 6, 7, and 8 of the quinoline ring led to new active antimalarials, though their activity against drug-resistant strains was sometimes weak, suggesting the side chain's primary role in overcoming resistance in that context. ucsf.edu

Quantitative Structure-Activity Relationship (QSAR) and Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the specific structural features required for activity and in designing more potent molecules.

For a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, QSAR studies were conducted to predict their biological activities. researchgate.net Using linear regression analysis, a significant correlation was found between the antibacterial activities and various calculated descriptors, validating the QSAR model's ability to predict the activity of structurally similar molecules. researchgate.netasianpubs.org

In the development of anti-inflammatory agents, 3D-QSAR studies were employed to analyze 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives. nih.govresearchgate.net These in silico analyses helped to justify the activity profile of the most potent compounds and suggested their potential for further development. nih.govresearchgate.net Similarly, for a series of 4-phenylquinazoline-2-carboxamide (B1254932) ligands, a pharmacophore model was developed to better understand the SAR data. nih.gov

QSAR studies on other quinoline derivatives have identified key physicochemical parameters that contribute to their biological effects. researchgate.net For certain antitubercular agents, QSAR models identified that substitutions on a carbamoyl (B1232498) phenyl ring with nitro, chloro, or methoxy (B1213986) groups at specific positions resulted in high inhibition against Mycobacterium tuberculosis. nih.gov These computational approaches are invaluable for rational drug design, allowing for the prediction of activity and the prioritization of synthetic targets.

Lead Optimization and Derivative Design Strategies for Quinoline Based Compounds

Rational Design and Synthesis of Novel N,4-Dimethyl-N-phenylquinolin-2-amine Derivatives

The rational design of novel derivatives of this compound would begin with a thorough analysis of its core structure. This compound features a 2-aminoquinoline (B145021) core, which is a common motif in bioactive molecules. nih.gov Modifications can be systematically introduced at several key positions to explore the structure-activity relationship (SAR).

Key positions for modification on the this compound scaffold include:

The N-phenyl group: Substituents could be added to the phenyl ring to modulate electronic properties, lipophilicity, and steric bulk. For example, introducing electron-withdrawing or electron-donating groups could influence binding interactions with a biological target.

The N-methyl group: Altering this group to other alkyl chains or replacing it entirely could impact metabolic stability and potency.

The 4-methyl group on the quinoline (B57606) ring: This position can be modified to explore steric tolerance within the target's binding site.

The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the quinoline core can be constructed via established methods like the Conrad-Limpach or Doebner-von Miller reactions, followed by functionalization. The synthesis of 2,4-disubstituted quinolines can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction to introduce aryl groups, followed by nucleophilic substitution to install the amino moiety at the 2-position. nih.gov For example, starting from a 2,4-dichloroquinoline (B42001) intermediate, sequential reactions can introduce the desired N-phenylamine and methyl groups. nih.govmdpi.com

Strategies for Modulating Reactivity and Specific Biological Activity

Modulating the biological activity of a lead compound is a primary goal of lead optimization. For a quinoline-based compound, this can be achieved by fine-tuning its physicochemical properties to enhance interactions with a specific biological target while minimizing off-target effects.

One key strategy involves modifying substituents to alter the molecule's electronic and steric profile. In a series of 2-aminoquinazolinone analogues, which are structurally related to 2-aminoquinolines, the removal of the 2-amino group resulted in a tenfold loss of antimycobacterial potency, highlighting its critical role. nih.gov Furthermore, converting a sulfone substituent to a sulfoxide (B87167) improved aqueous solubility while maintaining potency. nih.gov

For this compound, introducing substituents on the N-phenyl ring could establish new hydrogen bonds or van der Waals interactions within a receptor's active site. For instance, studies on 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors showed that substituents on the phenoxy and phenylamino (B1219803) rings were crucial for activity. mdpi.com The discovery of these disubstituted quinolines indicated that the substituent at the 2-position of the quinoline plays a significant role in its inhibitory activity. mdpi.com

Iterative Optimization Processes in Early Drug Discovery

Early drug discovery is characterized by an iterative process of refining initial "hits" from high-throughput screening into viable "lead" compounds, and ultimately into drug candidates. upmbiomedicals.com This progression requires a multi-parameter optimization approach.

The hit-to-lead (H2L) phase is a critical step that aims to validate initial screening hits and improve their potency and drug-like properties. upmbiomedicals.comnih.gov If this compound were identified as a hit, the H2L process would begin by confirming its activity and exploring the initial SAR. upmbiomedicals.com

Compounds are typically clustered by structural similarity and ranked based on potency, ligand efficiency, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties. upmbiomedicals.com A study on 2-alkylaminomethylquinoline derivatives as anti-chagasic agents exemplifies this process, where rationally designed analogues of a natural product hit were synthesized and evaluated, leading to the identification of a compound with a high selectivity index and in vivo activity. nih.gov A key tactic in H2L is scaffold morphing, where the core structure is changed to access new chemical space and improve properties. For example, a project targeting malonil-CoA decarboxylase inhibitors morphed a chromane (B1220400) hit into a quinoline scaffold to find a new vector for potency improvement. youtube.com

Once a promising lead series is established, various tactics are employed to refine its properties. nih.gov

Hetero-atom Insertion: Introducing heteroatoms (e.g., N, O, S) into the carbon skeleton can alter polarity, solubility, and metabolic stability, and create new hydrogen bonding opportunities.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetics. drughunter.comnih.gov Bioisosterism is a powerful tool to address issues like metabolic instability or toxicity. nih.govu-tokyo.ac.jp For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but improve cell permeability. The success of such replacements is highly context-dependent. drughunter.com In the development of anti-inflammatory agents, the bioisosteric replacement of a carbon atom with a sulfur atom was found to significantly decrease the calculated affinity toward the COX-1 target. nih.gov

Structural Simplification: Complex molecules, particularly those derived from natural products, are often simplified to create analogues that are easier to synthesize and may have improved drug-like properties.

For this compound, one could envision replacing the phenyl group with a heteroaromatic ring (a bioisosteric replacement) to explore different interactions and potentially improve solubility.

Application of Computational Approaches in Lead Optimization (e.g., Molecular Docking for Target Interaction)

Computational chemistry plays a vital role in modern drug discovery by providing insights that guide the design and prioritization of new compounds. Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a specific receptor target. nih.govnih.gov

This approach would be invaluable in the optimization of this compound derivatives. By building a homology model or using a crystal structure of the target protein, researchers can dock virtual libraries of derivatives to predict which modifications are most likely to enhance binding affinity. researchgate.net Docking studies on quinoline derivatives have been successfully used to predict their activity as HIV reverse transcriptase inhibitors and antibacterial agents. researchgate.netnih.gov In one study, synthesized quinoline derivatives were docked against the HIV reverse transcriptase binding site (PDB ID: 4I2P), and the results showed that most compounds had good binding interactions, with some exhibiting higher docking scores than standard drugs. tubitak.gov.tr

Table 1: Example of Molecular Docking Scores for Quinoline Derivatives against HIV Reverse Transcriptase This table is illustrative, based on findings for various quinoline derivatives.

Compound IDModificationDocking Score (kcal/mol)Interacting ResiduesReference
Compound 4Quinoline-pyrimidine hybrid-10.67Not Specified nih.gov
Rilpivirine (Standard)Standard DrugNot Specified, used as referenceNot Specified nih.gov
Elvitegravir (Standard)Standard DrugNot Specified, used as referenceNot Specified nih.gov
Thiopyrano[2,3-b]quinolineCore structure-5.3 to -6.1ILE-8, LYS-7, VAL-14 nih.gov

In Silico Prediction and Optimization of Pharmacokinetic Profiles

Poor pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a major cause of failure in drug development. vichemchemie.com In silico tools are now routinely used to predict these properties early in the discovery process, allowing chemists to prioritize compounds with a higher likelihood of success. researchgate.netnih.gov

For derivatives of this compound, computational models could predict properties such as:

Solubility: Aqueous solubility is crucial for absorption.

Permeability: Predictions of Caco-2 cell permeability can indicate potential for oral absorption. rsc.org

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes can highlight potential drug-drug interactions. researchgate.net

Toxicity: Models can screen for structural alerts (e.g., PAINS) or predict potential cardiotoxicity (hERG inhibition). nih.govrsc.org

Web-based platforms like SwissADME and pkCSM are widely used for these predictions. researchgate.netnih.gov For example, a study on quinoline-quinazolinone-thioacetamide derivatives used in silico tools to predict ADMET properties, finding that the most potent compounds adhered to Lipinski's Rule of Five and had acceptable predicted permeability. rsc.orgnih.gov

Table 2: Example of Predicted In Silico ADMET Properties for Bioactive Compounds This table is illustrative, based on findings for various quinoline derivatives and reference drugs.

CompoundLipinski's Rule of FiveCaco-2 PermeabilityBBB PermeabilityhERG InhibitionReference
Acarbose (Control)ViolatedPoorAcceptable RangeAmbiguous rsc.org
Compound 9aFollowedModerateAcceptable RangeAmbiguous rsc.org
Compound 9fFollowedModerateAcceptable RangeAmbiguous rsc.org
Compound 9gFollowedPoorAcceptable RangeAmbiguous rsc.org

By integrating these computational predictions into the design-synthesis-test cycle, medicinal chemists can more efficiently navigate the complex landscape of lead optimization to develop safer and more effective quinoline-based therapeutics.

Non Clinical Applications of N,4 Dimethyl N Phenylquinolin 2 Amine in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Molecule Synthesis

The synthesis of N,4-Dimethyl-N-phenylquinolin-2-amine has been achieved through a Palladium-catalyzed Buchwald-Hartwig amination reaction. slideshare.net This synthetic protocol is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.

The synthesis of this compound was accomplished with an 81% yield, resulting in a colorless, viscous oil. slideshare.net The reaction utilized a well-defined N-heterocyclic carbene (NHC)-Pd precatalyst, specifically a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalyst. slideshare.net These catalysts are known for their high efficiency in cross-coupling reactions, even with challenging substrates.

The specific procedure involved the reaction of a suitable quinoline (B57606) precursor with N-methylaniline in the presence of the palladium catalyst and a base. The reaction conditions were optimized to favor the formation of the desired product. The characterization of the resulting this compound was confirmed using 1H NMR spectroscopy. slideshare.net

Table 1: Synthesis of this compound

Reactants Catalyst Yield Product Description

This synthetic accessibility makes this compound a viable building block for the construction of more complex molecular architectures. Its structure, featuring a quinoline core with both N-phenyl and N-methyl substituents on the amino group at the 2-position, and a methyl group at the 4-position, offers multiple points for further functionalization. This could be leveraged in the synthesis of novel compounds with potential applications in various fields of chemical research.

Role as Ligands in Coordination Chemistry

No information was found in the search results regarding the use of this compound as a ligand in coordination chemistry.

Development of New Materials (e.g., Polymers, Dyes)

No information was found in the search results regarding the use of this compound in the development of new materials such as polymers or dyes.

Q & A

Q. What are the standard synthetic routes for N,4-Dimethyl-N-phenylquinolin-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloroquinoline derivatives can react with dimethylphenylamine under reflux in ethanol, followed by purification via solvent extraction (e.g., diethyl ether) and crystallization . Catalysts like palladium or copper may enhance reaction efficiency in multi-step pathways, particularly when introducing methyl or phenyl groups at specific positions .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs techniques such as:

  • NMR spectroscopy to identify proton environments (e.g., distinguishing methyl groups on quinoline and phenyl rings).
  • X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., 18.85° between quinolinyl and benzene planes in analogous compounds) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₈H₁₈N₂) .

Q. What functional groups dictate the reactivity of this compound?

Key groups include:

  • The quinoline nitrogen , which participates in hydrogen bonding and coordination chemistry.
  • Methyl groups on the quinoline and phenyl rings, influencing steric hindrance and electronic effects.
  • The secondary amine , which can undergo alkylation or acylation under specific conditions .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield and purity of this compound?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates reflux-driven substitution .
  • Catalysts : Palladium catalysts accelerate cross-coupling steps, reducing side products like dehalogenated by-products .
  • Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .

Q. What strategies mitigate by-product formation during synthesis?

  • Chromatographic purification (e.g., silica gel column) isolates the target compound from dimers or unreacted precursors.
  • pH-controlled extraction removes acidic or basic impurities .
  • In situ monitoring via TLC or HPLC ensures reaction progression and early detection of side reactions .

Q. How can computational methods (e.g., DFT, QSAR) predict the physicochemical properties of this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • 3D-QSAR models correlate structural features (e.g., methyl group positions) with solubility or bioavailability, guiding derivative design .

Q. What supramolecular interactions influence the solid-state packing of this compound?

X-ray studies of analogous compounds reveal:

  • C–H⋯π interactions between aromatic rings, stabilizing layered structures.
  • Intramolecular hydrogen bonds involving the amine group, affecting crystallinity .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • In vitro assays : Anticancer activity via cell viability assays (e.g., MTT), antimicrobial activity via MIC determinations.
  • Enzyme inhibition studies : Testing interactions with targets like kinases or oxidases using fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.